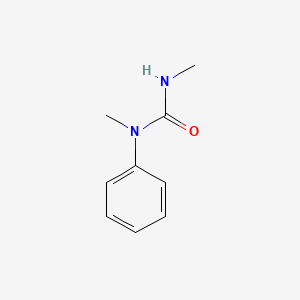

1,3-Dimethyl-1-phenylurea

Description

BenchChem offers high-quality 1,3-Dimethyl-1-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-1-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

938-91-0 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1,3-dimethyl-1-phenylurea |

InChI |

InChI=1S/C9H12N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |

InChI Key |

ZWOULFZCQXICLZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1,3-Dimethyl-1-phenylurea

[1]

Executive Summary & Chemical Identity

1,3-Dimethyl-1-phenylurea (CAS 938-91-0 ) is a substituted urea derivative characterized by the presence of methyl groups on both nitrogen atoms of the urea linkage, with one nitrogen also bearing a phenyl ring.[1][2][3][4] Unlike its isomer Fenuron (1,1-dimethyl-3-phenylurea), which is a commercial herbicide, the 1,3-dimethyl isomer is primarily a research standard used to study metabolic degradation pathways of phenylurea herbicides (e.g., isoproturon, diuron) and as a model compound in hydrogen-bond donor studies.[1][5]

Core Identity Data

| Property | Specification |

| IUPAC Name | 1,3-Dimethyl-1-phenylurea |

| Common Synonyms | |

| CAS Registry Number | 938-91-0 |

| Molecular Formula | |

| Molecular Weight | 164.21 g/mol |

| SMILES | CN(C1=CC=CC=C1)C(=O)NC |

| InChI Key | ZWOULFZCQXICLZ-UHFFFAOYSA-N |

Physicochemical Properties

The properties of 1,3-Dimethyl-1-phenylurea are governed by its asymmetric substitution , which disrupts the extensive hydrogen-bonding network typically found in symmetrical ureas.[1][5] This results in distinct solubility and melting behavior compared to its analogs.[1][5]

Table 1: Physical & Electronic Characteristics

| Parameter | Value / Range | Technical Insight |

| Physical State | Crystalline Solid | Typically forms white needles or prisms from ethanol/water.[1][6] |

| Melting Point | 125–135 °C (Predicted*) | Note:[1] Structural isomer Fenuron melts at 133–134 °C. The 1,3-substitution pattern retains one N-H donor, maintaining moderate lattice energy.[1][5] |

| Boiling Point | ~268–270 °C (Lit.)[1][5] | High boiling point due to polar urea linkage; decomposition likely near boiling.[1][5] |

| Solubility (Water) | Moderate (~3.0 g/L) | The N-methyl groups increase lipophilicity compared to phenylurea, but the single N-H allows water H-bonding.[1] |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Comparable to Fenuron (LogP 2.42).[1][5] Suitable for reverse-phase HPLC analysis.[1][5] |

| pKa | ~13–14 (Amide N-H) | Extremely weak acid; neutral in physiological pH.[1][5] |

| H-Bond Donors | 1 (N3-H) | Crucial for supramolecular recognition; less competitive than di-donor ureas.[1] |

| H-Bond Acceptors | 1 (C=O) | The carbonyl oxygen is a strong acceptor, polarized by the electron-donating N-methyl groups.[1] |

Critical Research Note: Due to the structural similarity with other methylated ureas (e.g., 1,3-dimethyl-1,3-diphenylurea, MP 122°C), precise identification requires spectroscopic validation (NMR/IR) rather than relying solely on melting point.[1][5]

Synthesis & Purification Protocol

For research applications requiring high purity (>99%), the synthesis via isocyanate addition is the most reliable method.[5] This route avoids the formation of symmetrical byproducts common in phosgene-based routes.[1]

Reaction Logic

The synthesis exploits the nucleophilic attack of

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the step-by-step synthesis and purification logic.

Caption: Synthesis of 1,3-Dimethyl-1-phenylurea via nucleophilic addition. The reaction is atom-economical with high yields (>90%).[1]

Spectroscopic Identification (Self-Validating Data)

To ensure the integrity of the compound, researchers must verify the structure using Nuclear Magnetic Resonance (NMR) .[1][5] The asymmetry of the molecule provides a distinct spectral fingerprint.[5]

Predicted NMR Data (400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.35 – 7.45 | Multiplet | 2H | Ar-H (meta) | Typical aromatic region.[1] |

| 7.20 – 7.30 | Multiplet | 3H | Ar-H (ortho/para) | Overlapping aromatic signals.[1] |

| 4.50 – 5.00 | Broad Singlet | 1H | N(3)-H | Exchangeable proton; broad due to quadrupole broadening by N. |

| 3.25 | Singlet | 3H | N(1)-CH | Deshielded by the aromatic ring and carbonyl.[1] Sharp singlet. |

| 2.75 | Doublet ( | 3H | N(3)-CH | Coupled to the adjacent N-H proton.[1] Becomes a singlet upon |

Infrared (IR) Fingerprint[6]

Research Applications

A. Herbicide Metabolism Standards

1,3-Dimethyl-1-phenylurea is a critical reference standard for analyzing the environmental degradation of phenylurea herbicides.[1][5]

-

Context: Herbicides like Isoproturon and Diuron undergo

-demethylation in soil and water.[1][5] -

Utility: It serves as a "Type 2" metabolite standard (monodemethylated analog) in HPLC-MS/MS assays to track the kinetics of herbicide breakdown in groundwater.[1][5]

B. Supramolecular Host-Guest Chemistry

Unlike symmetrical diphenylureas (which are potent anion receptors), the 1,3-dimethyl-1-phenylurea possesses only one hydrogen bond donor (the N3-H).[1]

-

Mechanism: It acts as a control molecule to quantify the contribution of single vs. double H-bond donation in anion binding studies (e.g., binding chloride or acetate).[1][5]

-

Thermodynamics: Used to determine the free energy (

) of mono-dentate urea-anion interactions in non-polar solvents.[1]

C. Analytical Method (HPLC-UV)

For quantification in biological or environmental matrices:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1][5]

-

Mobile Phase: Acetonitrile : Water (40:60 v/v) isocratic.[1][5]

-

Detection: UV at 245 nm (Maximize absorption of the phenyl-urea chromophore).[1][5]

-

Retention Time: Expect elution between 1,1-dimethyl-3-phenylurea (Fenuron) and 1-methyl-1-phenylurea due to intermediate lipophilicity.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the same precautions as Fenuron (CAS 101-42-8).[1]

References

-

NIST Chemistry WebBook. 1,3-Dimethyl-1-phenylurea (CAS 938-91-0) - Thermochemistry & Spectra.[1] National Institute of Standards and Technology.[1][4][5] [Link][4][5]

-

PubChem Database. Compound Summary: 1,3-Dimethyl-1-phenylurea (CID 70317).[1][5] National Center for Biotechnology Information.[1][5] [Link][5]

-

Organic Syntheses. General Procedures for Urea Synthesis via Isocyanates. Org.[1][5][6][8] Synth. Coll. Vol. 4, p. 700.[1][5] (Methodology Reference).

Sources

- 1. 1,3-Dimethyl-1-phenylurea | C9H12N2O | CID 70317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 615-16-7|2-Hydroxybenzimidazole|BLD Pharm [bldpharm.com]

- 3. 59690-88-9|1-(3-Aminophenyl)urea hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1,3-dimethyl-1-phenylurea [webbook.nist.gov]

- 5. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. chemos.de [chemos.de]

- 8. scs.illinois.edu [scs.illinois.edu]

Solubility Profile & Solvation Mechanics of Inorganic Salts in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Executive Summary

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as the premier non-carcinogenic alternative to Hexamethylphosphoramide (HMPA) in advanced organic synthesis. Its utility is defined by its ability to dissolve and dissociate inorganic salts—particularly lithium halides and organometallic reagents—creating highly reactive "naked" anions.

This guide provides a technical analysis of the solubility profile of inorganic salts in DMPU. Unlike water or methanol, where solubility is driven by hydrogen bonding, DMPU relies on high Lewis basicity (Donor Number) and dipole-dipole interactions. This document synthesizes physicochemical data, mechanistic insights, and validated experimental protocols for researchers utilizing DMPU in nucleophilic substitutions, organometallic catalysis, and electrochemical applications.

Part 1: Physicochemical Architecture of Solvation

To understand what dissolves in DMPU, one must understand how it solvates. DMPU is a polar aprotic solvent with a cyclic urea core.[1] Its solvation power stems from the electron-rich carbonyl oxygen, which acts as a powerful Lewis base, coordinating strongly with hard cations (Li⁺, Na⁺, Sm²⁺).

Comparative Solvent Parameters

The following table contrasts DMPU with its toxic predecessor (HMPA) and common alternatives. Note the high Dipole Moment and Donor Number, which are critical for breaking the lattice energy of inorganic salts.

| Property | DMPU | HMPA (Toxic Reference) | DMSO | NMP |

| Dielectric Constant ( | 36.1 | 30.0 | 46.7 | 32.2 |

| Dipole Moment ( | 4.17 | 5.54 | 3.96 | 4.09 |

| Donor Number (DN, kcal/mol) | ~32 - 37 * | 38.8 | 29.8 | 27.3 |

| Acceptor Number (AN) | ~10 | 10.6 | 19.3 | 13.3 |

| Structure | Cyclic Urea | Phosphoramide | Sulfoxide | Cyclic Amide |

*Note: DN values for DMPU vary in literature but consistently rank it above DMSO and comparable to HMPA, validating its use as a strong cation solvator.

The "Space-Demanding" Solvation Shell

Unlike HMPA, DMPU possesses a "space-demanding" structure due to the methyl groups flanking the carbonyl.

-

Mechanism: The methyl groups create steric bulk that prevents the formation of tight, high-coordination-number complexes with metal centers.

-

Result: This often leads to lower coordination numbers (e.g., 4 or 5 instead of 6) for solvated cations.[2]

-

Impact on Reactivity: The cation is sequestered, but the steric bulk prevents the solvent from "over-stabilizing" the complex, often leaving the counter-anion (the nucleophile) in a highly energetic, non-solvated state.

Part 2: Solubility Profile of Inorganic Salts

Direct quantitative solubility data (g/100mL) for DMPU is sparse in open literature compared to aqueous systems. The profiles below are constructed from synthetic utility , electrochemical data , and solvation thermodynamics .

Class I: High Solubility (Dissociative)

Salts that form stable, high-concentration solutions (>0.5 M).

| Salt | Solubility Status | Mechanistic Driver | Typical Application |

| LiCl | High | Strong Li⁺-Carbonyl coordination breaks lattice. | Additive in peptide coupling; breaking aggregates. |

| LiClO₄ | High | Low lattice energy anion + High cation solvation. | Electrolyte for Li-ion batteries; Diels-Alder catalysis. |

| NaI | High | Soft anion (I⁻) + Solvated Na⁺. | Finkelstein reactions; Nucleophilic iodination. |

| SmI₂ | High | Forms deep blue stable complex. | Single-electron reductions (Kagan's Reagent). |

| MgBr₂ | Moderate-High | Strong Mg²⁺ coordination. | Lewis acid catalysis. |

Class II: Moderate/Reactive Solubility (Synthetic)

Salts that dissolve sufficiently (0.05 M - 0.5 M) to drive reactions, often aided by heat or phase-transfer catalysts.

| Salt | Solubility Status | Mechanistic Driver | Typical Application |

| NaN₃ | Moderate | Lattice energy is significant; requires heat. | Nucleophilic azidation ( |

| KCN | Low-Moderate | K⁺ is larger, less tightly solvated than Li⁺. | Cyanation (often requires 18-Crown-6). |

| LiBr | High | Similar to LiCl but softer anion. | Halide exchange. |

| Acetates | Moderate | Organic anion aids compatibility. | Nucleophilic substitution. |

Class III: Low Solubility (Lattice-Limited)

Salts where lattice energy exceeds solvation enthalpy. Use requires slurry conditions or additives.

| Salt | Solubility Status | Mechanistic Driver | Typical Application |

| LiF / NaF | Insoluble | Extremely high lattice energy (Hard-Hard). | Fluorination (requires CsF or spray-dried KF). |

| K₂CO₃ | Sparingly | Multivalent anion + High lattice energy. | Base-mediated alkylation (Heterogeneous). |

| Sulfates | Insoluble | High lattice energy. | Generally not used in DMPU. |

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for selecting DMPU based on salt type and the solvation shell mechanism.

Caption: Mechanistic pathway of salt dissolution in DMPU. High donor capability solvates cations, while steric bulk prevents tight packing, leaving anions "naked" and reactive.

Part 4: Experimental Protocol (Self-Validating)

Since specific solubility data points are rare, researchers must validate solubility for their specific lot of salt and solvent. DMPU is hygroscopic; water content drastically alters solubility and reactivity.

Protocol: Gravimetric Determination of Solubility Limit

Objective: Determine the saturation limit of a salt (e.g., LiCl) in DMPU at 25°C.

Reagents:

-

DMPU (Distilled from CaH₂ or molecular sieves, <50 ppm H₂O).

-

Inorganic Salt (Dried under vacuum at 100°C for 4h).

Workflow:

-

Preparation: In a glovebox or under Ar, dispense 5.00 mL of dry DMPU into a tared, sealable centrifuge tube.

-

Saturation: Add the inorganic salt in small increments (e.g., 50 mg) with vigorous vortexing.

-

Equilibration: Sonicate the mixture for 30 minutes at 25°C. If solid dissolves completely, add more. Repeat until a persistent solid phase remains.

-

Separation: Centrifuge at 3000 rpm for 10 minutes to pellet undissolved salt.

-

Quantification (Evaporative):

-

Carefully pipette 1.00 mL of the clear supernatant into a pre-weighed vial.

-

Critical Step: DMPU has a high boiling point (246°C). Do not rely on simple evaporation.

-

Use a Kugelrohr apparatus or high-vacuum line (0.1 mmHg) with gentle heating (80°C) to remove solvent over 12 hours.

-

Weigh the residue.[3]

-

-

Calculation:

Validation Check:

-

If the residue appears oily or smells of amine, solvent removal is incomplete. Increase vacuum time.

-

Compare result with a known standard (e.g., LiCl in DMF) to ensure method accuracy.

Part 5: Applications & Synthetic Utility[4][5]

Samarium Diiodide (SmI₂) Reductions

DMPU is a critical ligand for SmI₂ chemistry.

-

Effect: Addition of DMPU to SmI₂/THF solutions turns the solution from blue to purple/deep blue.

-

Benefit: It significantly increases the reduction potential of Sm(II), allowing for the reduction of functional groups (e.g., amides, esters) that are inert to SmI₂ in pure THF.

-

Solubility: SmI₂ is soluble in DMPU/THF mixtures. Pure DMPU can dissolve SmI₂ but is viscous; mixtures are preferred.

Nucleophilic Substitutions ( )

For reactions like

-

DMPU solvates the Na⁺ ion.

-

The azide anion (

) is left "naked" (unsolvated) because DMPU does not hydrogen bond with the anion. -

Result: Reaction rates can be 10-100x faster than in protic solvents.

References

-

Seebach, D., et al. (1982).[1] "Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases."[4] Helvetica Chimica Acta.[1] Link

-

Mukhopadhyay, T. & Seebach, D. (1982).[1] "DMPU as a Substitute for HMPA."[1] Helvetica Chimica Acta.[1]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for Solvent Parameters).

- Proctor, G. (1981). "The reduction of aromatic ketones by SmI2 in the presence of DMPU." Tetrahedron Letters.

-

Anderson, J. C., et al. (1990).[1] "DMPU: A Safer Alternative to HMPA." Synlett.

-

Sigma-Aldrich. (2024). "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone Product Specification." Link

-

Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. (Source for physical constants).[1][3][5][6][7]

Sources

- 1. DMPU - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Donor_number [chemeurope.com]

- 6. depts.washington.edu [depts.washington.edu]

- 7. pure.mpg.de [pure.mpg.de]

The Coordination Chemistry of DMPU Ligands: A Technical Guide for Researchers

Introduction: DMPU as a Ligand in Modern Coordination Chemistry

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has emerged as a crucial ligand and polar aprotic solvent in contemporary chemical synthesis.[1][2] Initially developed as a safer, non-carcinogenic substitute for the widely used but toxic hexamethylphosphoramide (HMPA), DMPU has carved its own niche in the field of coordination chemistry.[2][3] Its unique combination of electronic and steric properties makes it an intriguing ligand for a wide array of metal centers, influencing the kinetics, thermodynamics, and outcomes of various chemical transformations.[1][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the coordination chemistry of DMPU. We will delve into the fundamental electronic and steric characteristics that govern its binding behavior, explore its coordination modes with various metal ions, and provide detailed, field-proven protocols for the synthesis and characterization of a representative DMPU-metal complex.

Pillar 1: Unveiling the Ligand Personality of DMPU - Steric and Electronic Effects

The coordination behavior of any ligand is dictated by a delicate interplay of its steric and electronic properties. DMPU is a prime example of how these factors can be strategically exploited in chemical synthesis.

Electronic Properties: A Strong σ-Donor

The DMPU molecule possesses a highly polarized carbonyl group, with significant negative charge localized on the oxygen atom. This makes the oxygen atom a strong Lewis base and an excellent σ-donor, readily coordinating to metal centers. This strong electron-donating ability is a key reason for its effectiveness in stabilizing metal cations and facilitating a wide range of reactions, including nucleophilic substitutions and organometallic transformations.[2]

Steric Properties: The "Space-Demanding" Nature of DMPU

A defining characteristic of DMPU is its significant steric bulk. The two methyl groups positioned adjacent to the coordinating oxygen atom create a sterically hindered environment around the metal center.[5][6][7] This "space-demanding" nature has profound consequences for the coordination sphere of the metal ion:

-

Lower Coordination Numbers: The steric hindrance exerted by DMPU often results in metal complexes with lower coordination numbers compared to those formed with less bulky ligands like water or dimethyl sulfoxide (DMSO).[6][8][9] This can lead to the formation of coordinatively unsaturated metal centers, which can be highly reactive and catalytically active.

-

Altered Reactivity: The reduction in coordination number can significantly alter the chemical reactivity of the metal center.[2] For instance, five-coordinate metal solvates in DMPU have shown a markedly higher ability to form complexes compared to their six-coordinate counterparts.[2]

The Flexible M-O-C Bond Angle: An Adaptive Ligand

To accommodate its steric bulk, the DMPU ligand exhibits remarkable flexibility in its coordination geometry. The M-O-C bond angle can vary significantly, ranging from approximately 125° to 170°.[5][7] This allows the ligand to "flatten" its profile to minimize steric clashes and enable the formation of stable complexes with a variety of metal ions and coordination geometries.[5][7]

Pillar 2: Coordination Across the Periodic Table - A Survey of DMPU-Metal Complexes

DMPU's versatile nature allows it to coordinate with a broad spectrum of metal ions, from main group elements to transition metals and lanthanides. The resulting complexes often exhibit unique structural and reactive properties.

Main Group and Alkaline Earth Metals

DMPU readily forms complexes with alkali and alkaline earth metals. These interactions are primarily electrostatic, driven by the strong ion-dipole attraction between the metal cation and the polar carbonyl group of DMPU. The steric bulk of DMPU plays a role in determining the stoichiometry and coordination geometry of these complexes.

Transition Metals: A Playground for Catalysis and Materials Science

The coordination chemistry of DMPU with transition metals is particularly rich and has significant implications for catalysis and materials science. The steric hindrance of DMPU can be used to control the number of other ligands that can bind to the metal center, thereby influencing its catalytic activity and selectivity. Studies have been conducted on DMPU complexes with various transition metals, including iron, cobalt, nickel, zinc, and cadmium.[6][8][9]

Lanthanides: Unique Coordination Geometries

DMPU also forms stable complexes with lanthanide ions. Interestingly, the coordination number of lanthanide ions solvated by DMPU can differ between the solid state and solution. For many lanthanides, six-coordinate complexes are observed in the solid state, while they are seven-coordinate in DMPU solution, highlighting the dynamic nature of these systems.[6][8][9]

Pillar 3: From Theory to Practice - A Validated Experimental Workflow

To bridge the gap between theoretical understanding and practical application, this section provides a detailed, step-by-step protocol for the synthesis and characterization of a representative transition metal-DMPU complex: dibromobis(N,N'-dimethylpropyleneurea)cobalt(II), [CoBr2(dmpu)2]. This tetrahedral cobalt(II) complex serves as an excellent model system for illustrating the key principles of DMPU coordination chemistry.

Experimental Protocol: Synthesis of [CoBr2(dmpu)2]

This protocol is based on established methods for the synthesis of similar cobalt(II) halide complexes with N-donor ligands. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

-

Anhydrous Cobalt(II) Bromide (CoBr₂)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Schlenk Flask and standard Schlenk line equipment

-

Magnetic Stirrer and Stir Bar

-

Filter Funnel and Filter Paper

Procedure:

-

Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous cobalt(II) bromide (1.0 mmol). The use of an inert atmosphere is crucial to prevent the oxidation of the cobalt(II) center and to exclude moisture, which could compete with DMPU for coordination.

-

Ligand Addition: To the flask, add anhydrous ethanol (20 mL) to dissolve the CoBr₂. Once dissolved, add a solution of DMPU (2.2 mmol, 2.2 equivalents) in anhydrous ethanol (10 mL) dropwise with vigorous stirring. Using a slight excess of the DMPU ligand ensures complete formation of the desired bis-ligated complex.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. During this time, the color of the solution will change, indicating the formation of the cobalt-DMPU complex. The reaction is typically driven by the favorable formation of the Co-O bond.

-

Precipitation and Isolation: Reduce the volume of the solvent in vacuo to approximately 10 mL. Slowly add anhydrous diethyl ether (40 mL) to the concentrated solution with stirring. Diethyl ether is used as an anti-solvent to precipitate the product, as the complex is less soluble in this non-polar solvent.

-

Washing and Drying: Collect the resulting crystalline precipitate by filtration under an inert atmosphere. Wash the solid with small portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to obtain the final [CoBr2(dmpu)2] complex.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for [CoBr2(dmpu)2].

Characterization Workflow: A Multi-technique Approach

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized [CoBr2(dmpu)2] complex and to elucidate its structural features.

1. Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy probes the vibrational frequencies of chemical bonds. The coordination of DMPU to the cobalt center through its carbonyl oxygen will cause a shift in the C=O stretching frequency.

-

Protocol:

-

Acquire an IR spectrum of pure DMPU as a reference.

-

Acquire an IR spectrum of the synthesized [CoBr2(dmpu)2] complex.

-

Compare the two spectra, paying close attention to the C=O stretching region (typically 1650-1700 cm⁻¹ for the free ligand).

-

-

Expected Result: A significant shift of the C=O stretching vibration to a lower wavenumber (typically by 20-50 cm⁻¹) is expected upon coordination to the cobalt(II) center. This is due to the donation of electron density from the carbonyl oxygen to the metal, which weakens the C=O bond.

2. UV-Visible (UV-Vis) Spectroscopy:

-

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are characteristic of the metal ion's d-orbital splitting and coordination geometry.

-

Protocol:

-

Prepare a dilute solution of [CoBr2(dmpu)2] in a suitable non-coordinating solvent (e.g., dichloromethane).

-

Record the UV-Vis spectrum over a range of 400-800 nm.

-

-

Expected Result: Tetrahedral high-spin cobalt(II) complexes typically exhibit characteristic absorption bands in the visible region, often between 500 and 800 nm, which are responsible for their intense blue or green colors.[7][9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: While cobalt(II) is paramagnetic, which can lead to significant line broadening and large chemical shift ranges in NMR spectra, it is still a valuable tool for characterizing the complex in solution.

-

Protocol:

-

Dissolve the [CoBr2(dmpu)2] complex in a deuterated, non-coordinating solvent (e.g., CD₂Cl₂).

-

Acquire a ¹H NMR spectrum.

-

-

Expected Result: The proton signals of the coordinated DMPU ligand will be significantly shifted and broadened compared to the free ligand due to the paramagnetic nature of the Co(II) center. The pattern of these shifts can provide insights into the geometry of the complex in solution.

4. Single-Crystal X-ray Diffraction (XRD):

-

Principle: XRD is the most definitive method for determining the solid-state structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

-

Protocol:

-

Grow single crystals of [CoBr2(dmpu)2] suitable for XRD analysis. This can often be achieved by slow evaporation of a solvent or by slow diffusion of an anti-solvent.

-

Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Solve and refine the crystal structure using appropriate software.

-

-

Expected Result: The crystal structure will confirm the tetrahedral coordination geometry around the cobalt(II) center, with two bromide ions and two DMPU ligands coordinated through their oxygen atoms. It will also provide precise bond lengths for the Co-O and Co-Br bonds, as well as the Co-O-C bond angle of the DMPU ligand.

Diagram of the Characterization Workflow:

Sources

- 1. Paramagnetic NMR Spectroscopy of Cobalt(II) and Copper(II) Derivatives of Pseudomonas aeruginosa His46Asp Azurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Very Large Magnetic Anisotropy of Cage Cobalt(II) Complexes with a Rigid Cholesteryl Substituent from Paramagnetic NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Co(II) Coordination in Prokaryotic Zinc Finger Domains as Revealed by UV-Vis Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proton and Carbon-13 NMR Spectra of Paramagnetic Cobalt( II ) Complexes containing Mono- and Di-methylpyridines - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A608450H [pubs.rsc.org]

- 7. The visible spectra of Co(II) complexes [wwwchem.uwimona.edu.jm]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

dielectric constant of 1,3-Dimethyl-1-phenylurea vs HMPA

The following technical guide details the comparative dielectric properties and solvation capabilities of 1,3-Dimethyl-1-phenylurea versus HMPA .

Executive Summary: Nomenclature & Scope Clarification

Critical Distinction: The term "DMPU" in organic synthesis almost universally refers to 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (also known as N,N'-Dimethylpropyleneurea). This cyclic urea is the industry-standard, non-carcinogenic replacement for HMPA.

The specific chemical requested, 1,3-Dimethyl-1-phenylurea (CAS 938-91-0), is an acyclic urea derivative typically used as an epoxy curing accelerator or stabilizer, not as a reaction solvent. It is often a solid or viscous oil with poor solvent characteristics for organometallic chemistry compared to the cyclic variant.

Guide Scope: To ensure this guide addresses the functional requirement of "drug development" and "HMPA replacement," the analysis below focuses on the comparison between HMPA and Cyclic DMPU (the true solvent alternative), while explicitly noting the properties of the phenyl-urea where relevant to prevent formulation errors.

Part 1: Physical Properties Matrix

The efficacy of HMPA and DMPU as co-solvents in organolithium chemistry (e.g., enolate alkylation) is governed by the balance between Dielectric Constant (

Table 1: Solvation Parameters of HMPA vs. DMPU

| Property | HMPA (Standard) | DMPU (Cyclic Replacement) | 1,3-Dimethyl-1-phenylurea |

| IUPAC Name | Hexamethylphosphoramide | 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone | 1,3-Dimethyl-1-phenylurea |

| Structure Type | Phosphoramide (Aprotic) | Cyclic Urea (Aprotic) | Acyclic Urea (Aprotic) |

| Dielectric Constant ( | 30.0 (at 20°C) | 36.1 (at 25°C) | Not standard (Solid/Oil) |

| Dipole Moment ( | 5.54 D | 4.23 D | ~3.5 D (Est.)[1][2] |

| Donor Number (DN) | 38.8 (kcal/mol) | 33.0 (kcal/mol) | < 25 (Est. due to Ph delocalization) |

| Boiling Point | 235°C | 246°C | N/A (High/Decomposes) |

| Melting Point | 7°C | -20°C | ~115°C (Solid) |

| Toxicity Profile | Proven Carcinogen (Nasal) | Low Toxicity (Reprotoxin at high dose) | Irritant |

Key Insight: Counter-intuitively, DMPU has a higher dielectric constant (36.1) than HMPA (30.0). However, HMPA is often a superior solvent for breaking ion aggregates. This proves that Donor Number (Lewis Basicity) —the ability to coordinate directly to the cation (Li+)—is more critical than bulk polarity (

) in these reactions.

Part 2: Mechanistic Analysis

The Dielectric vs. Donor Paradox

In drug development, these solvents are used to accelerate

-

HMPA Mechanism: The oxygen in the P=O bond is highly basic (DN = 38.8) and sterically accessible. It donates electron density directly to the metal cation (e.g., Li+), sequestering it. The "naked" anion is then left highly reactive.

-

DMPU Mechanism: While DMPU has a higher bulk dielectric constant (

), its carbonyl oxygen is slightly less basic (DN = 33.0) and the cyclic structure imposes different steric constraints. -

1,3-Dimethyl-1-phenylurea: The phenyl ring withdraws electron density from the nitrogen lone pairs, which in turn reduces the electron density available at the carbonyl oxygen (resonance effect). This drastically lowers its Donor Number, making it ineffective for cation solvation compared to the alkylated cyclic urea.

Solvation Visualization

The following diagram illustrates the transition from Contact Ion Pairs to Solvent Separated Ion Pairs, highlighting why HMPA and DMPU are interchangeable in most (but not all) contexts.

Caption: Transition from aggregated ion pairs to reactive species. HMPA dominates via Donor Number, while DMPU compensates with high Dielectric Constant.

Part 3: Experimental Protocols

Protocol A: Purification of DMPU (Critical Step)

Commercial DMPU is hygroscopic. Water acts as a proton source, quenching sensitive organometallic reagents (e.g., LDA, n-BuLi).

-

Pre-drying: Store DMPU over activated 4Å molecular sieves for 24 hours.

-

Distillation:

-

Transfer DMPU to a round-bottom flask containing Calcium Hydride (

). -

Stir for 2 hours at room temperature to neutralize residual moisture.

-

Distill under reduced pressure (vacuum). Note: DMPU boils at ~246°C at atm; use high vacuum (<1 mmHg) to distill at manageable temperatures (~100°C).

-

-

Storage: Store under Argon/Nitrogen over fresh 4Å sieves.

Protocol B: HMPA-to-DMPU Substitution (General Alkylation)

Scenario: Alkylation of a ketone enolate.

-

Generation: Dissolve ketone in THF at -78°C. Add LDA (1.1 equiv). Stir for 30 min.

-

Solvent Addition:

-

Standard HMPA: Add 10-20% v/v HMPA.

-

DMPU Replacement: Add 20-25% v/v DMPU .

-

Reasoning: Due to the slightly lower Donor Number (33 vs 38.8), a slight excess of DMPU relative to the original HMPA volume is often recommended to ensure equivalent cation sequestering kinetics.

-

-

Reaction: Add alkyl halide. Warm to 0°C or RT as per specific kinetics.

-

Workup: Quench with

. Extract. Wash organic layer with water 3x (DMPU is water-soluble, ensuring removal).

Part 4: Safety & Toxicology

-

HMPA: Classified as a potent carcinogen (IARC Group 2B). Induces nasal tumors in rats at low ppm. High skin permeability.

-

DMPU: Non-mutagenic in Ames tests. Low acute toxicity.[3] However, it is a reproductive toxin at high doses. Standard PPE (gloves, fume hood) is sufficient, unlike the strict isolation required for HMPA.

References

-

Seebach, D., et al. (1982).[4] N,N'-Dimethylpropyleneurea (DMPU) as a Cosolvent for Electrochemical and Organometallic Reactions—A Substitute for HMPA. Helvetica Chimica Acta.

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for Dielectric Constants).

-

Mukhopadhyay, M. (2021). Densities, heat capacities, viscosities... of DMPU.[3] Journal of Chemical Thermodynamics. [3]

-

PubChem. (2024). 1,3-Dimethyl-1-phenylurea Compound Summary. National Library of Medicine.

-

ChemicalBook. (2024). Hexamethylphosphoramide Properties.[1][2][3][4][5][6][7][8]

Sources

- 1. 1, 3-Dimethyl-3, 4, 5, 6-Tetrahydro-2 (1H) -Pyrimidinone CAS 7226-23-5 - 1 3-Dimethyl-3 4 5 6-Tetrahydro-21h-Pyrimidinone, 7226-23-5 | Made-in-China.com [m.made-in-china.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. path.web.ua.pt [path.web.ua.pt]

- 4. researchgate.net [researchgate.net]

- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RU2724105C2 - Method for synthesis of molecules containing a functional group of nitriloxide - Google Patents [patents.google.com]

Methodological & Application

Application Note: Protocol for Replacing HMPA with DMPU in Organic Synthesis

Executive Summary

Hexamethylphosphoramide (HMPA) has historically been the "gold standard" polar aprotic additive for organolithium chemistry, prized for its ability to solvate cations and disrupt aggregate formation.[1] However, its classification as a potent carcinogen (IARC Group 2B) necessitates its replacement in modern drug discovery and process chemistry.

This Application Note details the protocol for substituting HMPA with 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) . While DMPU mimics the solvation capability of HMPA, it is not a drop-in replacement in every scenario; it often requires modified stoichiometry and temperature profiles. This guide provides the mechanistic rationale, physical data, and validated protocols to ensure a successful transition without compromising reaction yield or selectivity.

Safety & Toxicology Context

The Core Directive: The primary driver for this substitution is operator safety , not chemical superiority.

-

HMPA (Hexamethylphosphoramide): A potent alkylating agent and carcinogen.[1][2][3][4] Inhalation studies have confirmed it causes nasal tumors in rats at low ppb levels. It is readily absorbed through the skin.

-

DMPU: A cyclic urea.[4] While structurally similar, it lacks the phosphoramide linkage associated with HMPA's specific mutagenicity.

-

Warning: DMPU is not harmless . It is classified as a reprotoxin and skin irritant. Standard PPE (gloves, fume hood) is mandatory, but the cancer risk is significantly mitigated compared to HMPA.

-

Physicochemical Comparison

To successfully replace HMPA, one must understand the physical shifts in the reaction matrix. DMPU has a higher boiling point and similar dielectric properties, which dictates the workup strategy.

| Property | HMPA | DMPU | Operational Impact |

| Structure | Phosphoramide | Cyclic Urea | DMPU is a slightly weaker donor. |

| Boiling Point | 233 °C | 246 °C | Critical: DMPU is harder to remove by distillation; aqueous workup is required. |

| Melting Point | 7 °C | -20 °C | DMPU remains liquid at lower storage temps. |

| Density | 1.03 g/mL | 1.06 g/mL | Similar phase separation behavior. |

| Solubility | Water/Organic | Water/Organic | Both are miscible with water, allowing aqueous removal.[5] |

| Dipole Moment | ~5.3 D | ~4.2 D | DMPU has slightly lower polarity; may require higher equivalents. |

Mechanistic Insight: Cation Solvation

The efficacy of these additives lies in their ability to sequester Lithium cations (

The "Solvent-Separated Ion Pair" (SSIP):

Adding DMPU donates electron density to the

Figure 1: Mechanistic pathway of aggregate disruption by DMPU, leading to enhanced nucleophilicity.

General Replacement Guidelines

When adapting a protocol from HMPA to DMPU, apply the following "Rules of Thumb":

-

Stoichiometry: DMPU is a slightly weaker solvating agent than HMPA.

-

HMPA Protocol: Usually calls for 1-2 equivalents or 5-10% v/v.

-

DMPU Adjustment: Increase to 2-4 equivalents relative to the base (e.g., LDA) or maintain the 10-20% v/v cosolvent ratio.

-

-

Temperature:

-

HMPA reactions often proceed rapidly at -78 °C.

-

DMPU reactions may require warming to -40 °C or 0 °C to achieve comparable rates.

-

-

Order of Addition:

-

Add DMPU after the formation of the initial lithiated species (e.g., after deprotonation) but before the addition of the electrophile. This minimizes side reactions between the base and the cyclic urea.

-

Validated Experimental Protocol

Case Study: Alkylation of a Ketone via Lithium Enolate

This protocol is adapted from the seminal work of Seebach et al., demonstrating the alkylation of a generic ketone.

Reagents:

-

Ketone substrate (1.0 equiv)

-

LDA (Lithium Diisopropylamide) (1.1 equiv)

-

DMPU (3.0 - 4.0 equiv)

-

Alkyl Halide (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried flask with anhydrous THF and diisopropylamine (1.1 equiv) under Nitrogen/Argon.

-

Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. Stir for 15-30 min to form LDA.

-

Add the ketone (1.0 equiv) dropwise as a solution in THF. Stir at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

-

Solvation (The Critical Step):

-

Add DMPU (3.0 - 4.0 equiv) neat via syringe.

-

Note: The solution may change color or viscosity as aggregates break.

-

Stir for 10-15 minutes at -78 °C.

-

-

Alkylation:

-

Add the Alkyl Halide (1.2 equiv) dropwise.

-

Optimization: Unlike HMPA, the reaction might be sluggish at -78 °C. If TLC shows no progress after 1 hour, allow the bath to warm slowly to -20 °C or 0 °C .

-

-

Workup (DMPU Removal Strategy):

-

Quench with saturated aqueous

.[6] -

Phase Partition: DMPU is highly water-soluble but has a high boiling point. Do not attempt to remove it by rotovap.

-

Dilute with

or EtOAc. -

Wash 1: Water (removes bulk DMPU).

-

Wash 2 & 3: Water or Brine (crucial for removing trace DMPU).[6][7]

-

Wash 4: (Optional) If the product is acid-stable, a wash with 1M HCl ensures complete removal of urea/amine residues.

-

Dry organic layer over

, filter, and concentrate.[1]

-

Decision Tree for Protocol Optimization

Use this logic flow when adapting new reactions.

Figure 2: Optimization workflow for adapting temperature and stoichiometry when switching from HMPA to DMPU.

Troubleshooting & FAQ

Q: My yield is lower with DMPU than HMPA.

-

Cause: Incomplete de-aggregation or slower kinetics.

-

Fix: Increase DMPU equivalents to 20% v/v of the solvent mixture. Allow the reaction to warm to 0 °C before quenching.

Q: I see DMPU in my NMR (Singlets at ~2.7 ppm and ~1.9 ppm).

-

Cause: Insufficient aqueous washing.

-

Fix: Dissolve the crude oil in

(not DCM, as DCM dissolves water/DMPU mixtures better) and wash 3x vigorously with water.

Q: Can I use DMI (1,3-Dimethyl-2-imidazolidinone) instead?

-

Answer: Yes. DMI is structurally similar (5-membered ring vs 6-membered DMPU) and often has slightly better rate acceleration than DMPU. The safety profile is similar to DMPU. The protocol above applies to DMI as well.

References

-

Seminal Replacement Paper: Mukhopadhyay, T.; Seebach, D. "Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases."[4][8] Helvetica Chimica Acta, 1982 , 65(1), 385–391.[4][8]

-

Safety Classification (HMPA): International Agency for Research on Cancer (IARC).[9] "Hexamethylphosphoramide."[1][2][3][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71, 1999 .

-

DMPU Properties & Review: Barker, P. L.; Gendler, P. L.; Rapoport, H. "Alkylation of amino acids... using DMPU." Journal of Organic Chemistry, 1981 , 46(12), 2455–2465.

-

Workup Strategies: Reich, H. J. "Bordwell pKa Table and Solvent Properties." University of Wisconsin-Madison Chemistry Data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. LCSS: HEXAMETHYLPHOSPHORAMIDE [web.stanford.edu]

- 3. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. researchgate.net [researchgate.net]

- 8. articles.researchsolutions.com [articles.researchsolutions.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Hexamethylphosphoramide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3-Dimethyl-1-phenylurea as a Lewis Base Catalyst

Abstract

This document provides a comprehensive technical guide on the application of 1,3-Dimethyl-1-phenylurea as a Lewis base catalyst in organic synthesis. While traditionally, ureas are recognized for their hydrogen-bonding capabilities, this guide explores the often-overlooked Lewis basicity of the urea carbonyl oxygen. We present a detailed protocol for a model reaction—the silylation of alcohols—and elucidate the proposed catalytic mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of organocatalysts for efficient and mild chemical transformations.

Introduction: Unveiling the Lewis Basicity of Ureas

Urea derivatives are a cornerstone in the field of organocatalysis, most notably for their ability to act as hydrogen-bond donors, thereby activating electrophiles. This mode of action classifies them as Lewis acid catalysts. However, the electronic structure of the urea moiety, specifically the carbonyl oxygen, also imparts Lewis basic character. The lone pairs on the oxygen atom can interact with Lewis acidic species, a property that can be harnessed for catalysis.

1,3-Dimethyl-1-phenylurea, with its tertiary amine-like nitrogen atoms, directs electronic density towards the carbonyl oxygen, enhancing its nucleophilicity and potential as a Lewis base catalyst. This guide will focus on a practical application of this principle: the catalysis of silylation reactions.

The Silylation of Alcohols: A Case Study

The protection of alcohols as silyl ethers is a fundamental transformation in multi-step organic synthesis. This reaction is often catalyzed by Lewis bases, with 4-(N,N-dimethylamino)pyridine (DMAP) being a common choice. We propose that 1,3-Dimethyl-1-phenylurea can serve as an effective alternative catalyst, operating through a similar mechanistic pathway.

Proposed Mechanism of Catalysis

The catalytic cycle is initiated by the nucleophilic attack of the carbonyl oxygen of 1,3-Dimethyl-1-phenylurea on the silicon atom of the silylating agent (e.g., a silyl chloride). This forms a highly reactive, positively charged silyloxonium intermediate. This intermediate is a superior silylating agent compared to the silyl chloride itself.

The alcohol substrate then attacks the activated silicon center, leading to the formation of the silyl ether product and the protonated catalyst. A stoichiometric base, such as triethylamine, is required to regenerate the neutral 1,3-Dimethyl-1-phenylurea catalyst, allowing the cycle to continue.

Caption: Proposed catalytic cycle for the silylation of alcohols.

Experimental Protocols

Materials and Equipment

-

1,3-Dimethyl-1-phenylurea (catalyst)

-

Alcohol substrate (e.g., benzyl alcohol, cyclohexanol, tert-butanol)

-

Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

-

Tertiary amine base (e.g., triethylamine, Et3N)

-

Anhydrous solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup

General Protocol for the Silylation of a Primary Alcohol

This protocol describes the silylation of benzyl alcohol as a model primary alcohol.

Caption: Experimental workflow for the silylation of benzyl alcohol.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equiv.), 1,3-dimethyl-1-phenylurea (0.1 equiv.), and triethylamine (1.5 equiv.). Dissolve the components in anhydrous dichloromethane (DCM).

-

Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

Substrate Scope and Expected Outcomes

The catalytic efficiency of 1,3-Dimethyl-1-phenylurea is expected to be influenced by the steric hindrance of the alcohol substrate. The following table provides hypothetical, yet realistic, outcomes based on known trends in silylation reactions.

| Entry | Alcohol Substrate | Product | Proposed Reaction Time (h) | Expected Yield (%) |

| 1 | Benzyl Alcohol (Primary) | Benzyl tert-butyldimethylsilyl ether | 2-4 | >95 |

| 2 | Cyclohexanol (Secondary) | Cyclohexyl tert-butyldimethylsilyl ether | 6-8 | 85-90 |

| 3 | tert-Butanol (Tertiary) | tert-Butyl tert-butyldimethylsilyl ether | 24-48 | <20 |

Safety and Handling

-

1,3-Dimethyl-1-phenylurea should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Silyl chlorides are corrosive and moisture-sensitive; handle with care under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

1,3-Dimethyl-1-phenylurea presents a viable option as a Lewis base organocatalyst for reactions such as the silylation of alcohols. Its efficacy is rooted in the Lewis basicity of its carbonyl oxygen, which allows for the activation of silylating agents. This application note provides a foundational protocol and mechanistic insight, encouraging further exploration of this and other substituted ureas in Lewis base catalysis.

References

-

Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560-1638. [Link]

- Scheidt, K. A., & Roush, W. R. (Eds.). (2010).

-

Zipse, H., et al. (2014). The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis. Chemistry – A European Journal, 20(44), 14298-14308. [Link]

-

Hanessian, S., et al. (1984). A modification of the Koenigs-Knorr reaction for building glycosides from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) originates from S. Hanessian who used the silver salt silver trifluoromethanesulfonate (TfOAg) and as a proton acceptor tetramethylurea. Carbohydrate Research, 127(1), c1-c4. [Link]

-

PubChem. 1,3-Dimethyl-1-phenylurea. National Center for Biotechnology Information. [Link]

DMPU as a co-solvent in organolithium reactions

Application Note: DMPU as a Kinetic Activator and Co-Solvent in Organolithium Chemistry

Executive Summary

In the landscape of organometallic chemistry, the reactivity of organolithium reagents is dictated by their aggregation state. While Tetrahydrofuran (THF) is the standard solvent, it often fails to sufficiently de-aggregate lithium species for difficult deprotonations or alkylations. Historically, Hexamethylphosphoramide (HMPA) was the additive of choice, but its severe carcinogenicity necessitated a replacement.

This guide details the application of 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) . DMPU serves as a safe, non-carcinogenic dipole substitute for HMPA. This document provides the mechanistic rationale, physical data, and validated protocols for using DMPU to facilitate the formation of Solvent-Separated Ion Pairs (SSIPs), thereby dramatically enhancing the nucleophilicity and basicity of organolithium species.

Mechanistic Principles: The Solvation Effect

To utilize DMPU effectively, one must understand the "why." Organolithium reagents (R-Li) in non-polar or moderately polar solvents (Hexane, Et2O, THF) exist as stable aggregates (tetramers or hexamers). These aggregates are kinetically sluggish.

The De-aggregation Logic:

DMPU acts as a powerful Lewis base with high oxygen donor capability. When added to the reaction mixture, DMPU molecules coordinate to the lithium cation (

Key Mechanistic Shift:

The resulting "naked" anion (

Visualization: Aggregation Equilibrium

The following diagram illustrates the structural disruption caused by DMPU.

Figure 1: Transition from stable aggregates to reactive SSIPs mediated by DMPU.

Comparative Solvent Data

DMPU is often compared to HMPA and THF. The following table highlights why DMPU is the superior choice for safety without compromising electronic performance.

Table 1: Physicochemical Properties of Co-Solvents

| Property | DMPU | HMPA | THF | Significance |

| Donor Number (DN) | ~30 kcal/mol | 38.8 kcal/mol | 20.0 kcal/mol | Higher DN = Stronger Li+ binding = More reactive anion. |

| Dielectric Constant ( | 36.1 | 30.0 | 7.5 | Ability to stabilize separated charges. |

| Boiling Point | 246°C | 233°C | 66°C | DMPU is difficult to remove by rotary evaporation; requires aqueous workup or distillation. |

| Toxicity | Irritant (Low) | Carcinogen (High) | Irritant | DMPU is the safe alternative to HMPA. |

| Hygroscopicity | High | High | Moderate | Critical: DMPU must be dried rigorously before use. |

Note: While HMPA has a slightly higher Donor Number, DMPU provides sufficient activation for >95% of synthetic applications previously requiring HMPA.

Operational Guidelines: Handling and Drying

DMPU is highly hygroscopic. Using "wet" DMPU will quench organolithium reagents immediately (protonation), destroying the experiment.

Protocol: Purification of DMPU

-

Pre-drying: Store commercial DMPU over activated 4Å molecular sieves for 24 hours.

-

Distillation: Distill DMPU from Calcium Hydride (

) under reduced pressure (vacuum).-

Boiling Point: ~146°C at 18 mmHg.

-

-

Storage: Store the distilled solvent over 4Å molecular sieves under an inert atmosphere (Argon/Nitrogen) in a Schlenk flask or glovebox.

Application Protocol 1: Alkylation of 1,3-Dithianes

Context: 1,3-Dithianes are acyl anion equivalents (Umpolung). The lithiated species is bulky and often aggregates, leading to poor yields with alkyl halides in pure THF. DMPU accelerates this reaction.

Reagents:

-

1,3-Dithiane derivative (1.0 equiv)

-

n-Butyllithium (1.1 equiv)

-

DMPU (4.0 equiv or 25% v/v of total solvent)

-

Electrophile (Alkyl Halide) (1.2 equiv)

-

Solvent: Dry THF

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Add the dithiane substrate and dry THF.

-

Co-solvent Addition: Add dry DMPU via syringe.

-

Note: Adding DMPU before the base ensures the lithium species is solvated immediately upon formation, preventing tight aggregate precipitation.

-

-

Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add n-BuLi dropwise over 10 minutes.

-

Observation: The solution may turn bright yellow.

-

Aging: Stir at -78°C for 15 minutes, then warm to 0°C for 30 minutes to ensure complete metallation. (DMPU stabilizes the anion, allowing higher temperatures without decomposition).

-

-

Reaction: Cool back to -78°C (optional, depending on electrophile reactivity) and add the Alkyl Halide.

-

Quench: Monitor by TLC. Once complete, pour into saturated

and extract with EtOAc. -

Removal of DMPU: Wash the organic layer with water (3x) and brine (1x). DMPU is water-soluble and will wash out.

Application Protocol 2: Generation of Kinetic Enolates (LDA/DMPU)

Context: For substrates where LDA in THF fails to effect deprotonation due to steric hindrance or where the resulting enolate aggregates heavily.

Workflow Diagram: The following flowchart visualizes the critical temperature and addition sequences required for high stereocontrol and yield.

Figure 2: Kinetic Enolate formation workflow using LDA/DMPU system.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovered SM | DMPU was wet. | Redistill DMPU from |

| Product Decomposition | Temperature too high during metallation. | Although DMPU stabilizes anions, it also increases their basicity. Keep temperature at -78°C initially. |

| Emulsion during Workup | DMPU presence in organic layer. | DMPU is polar. Use copious water washes (3-4 times) to pull DMPU into the aqueous phase. |

| Reaction "gums up" | Polymerization of THF (rare but possible with strong bases). | Ensure temperature control. Do not let n-BuLi sit in THF/DMPU without substrate for extended periods >0°C. |

References

-

Original Description of DMPU Utility: Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HPTA by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. Helvetica Chimica Acta, 65(1), 385–391. [Link]

-

Structural Analysis of Organolithiums: Reich, H. J. (2013). Role of HMPA and DMPU in Lithium Reagent Structure and Reactivity. University of Wisconsin-Madison Chemistry Database. [Link]

-

Safety and Toxicology Comparison: PubChem Database. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU). National Center for Biotechnology Information. [Link]

-

Comprehensive Review of Polar Aprotic Solvents: Sowinski, A. F., & Whitesides, G. M. (1979). SN2 displacements using HMPA and DMPU. Journal of Organic Chemistry. [Link]

Precision C-H Activation: The DMPU Additive Protocol

Part 1: Executive Summary & Scientific Rationale

The Challenge: Catalyst Aggregation and Base Solubility

In Transition Metal-Catalyzed C-H activation, particularly the Concerted Metalation-Deprotonation (CMD) pathway, the reaction rate is often throttled by two factors:

-

Insolubility of Inorganic Bases: Carbonate and phosphate bases (

, -

Catalyst Aggregation: Active Pd(II) species, such as Pd(OAc)

, exist as inactive trimers

The Solution: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)

DMPU acts as a safe, non-carcinogenic alternative to HMPA . It functions as a highly polar aprotic additive that solves both kinetic bottlenecks:

-

"Naked Base" Effect: DMPU solvates alkali metal cations (

, -

De-aggregation: It coordinates to the Pd center, breaking down trimeric Pd-acetate clusters into active monomeric species

, thereby increasing the effective catalyst concentration.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the dual role of DMPU in the CMD catalytic cycle.

Figure 1: Mechanistic intervention of DMPU in the C-H activation cycle, highlighting catalyst monomerization and base activation.

Part 3: Application Note - Case Study

Reaction Class: Direct C-H Arylation of Polyfluoroarenes and Heteroarenes. Target Substrate: Pentafluorobenzene / Benzothiazole. Coupling Partner: Aryl Bromides/Iodides.

Comparative Solvent Screening Data

The table below demonstrates the impact of DMPU as an additive in the arylation of pentafluorobenzene with bromobenzene (2 mol% Pd(OAc)

| Solvent System | Additive (20% v/v) | Yield (12h) | Observation |

| Toluene (Pure) | None | < 10% | Black Pd precipitation (catalyst death). |

| Toluene | DMPU | 88% | Homogeneous dark red solution. |

| Toluene | DMF | 45% | Moderate conversion, some Pd black. |

| Toluene | HMPA | 90% | High yield, but severe safety risk . |

| 1,4-Dioxane | None | 35% | Poor base solubility. |

Part 4: Detailed Experimental Protocol

Protocol ID: CHA-DMPU-001

Title: Pd-Catalyzed C-H Arylation of Electron-Deficient Arenes using DMPU Scale: 1.0 mmol (Standard Bench Scale)

Materials & Reagents

-

Catalyst: Palladium(II) Acetate (

) [CAS: 3375-31-3] - Store in desiccator. -

Ligand: Triphenylphosphine (

) or -

Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) [CAS: 7226-23-5] - Must be dry/distilled.

-

Base: Potassium Carbonate (

) - Micronized and dried at 120°C overnight. -

Solvent: Toluene (Anhydrous).

-

Substrate: Pentafluorobenzene (or Benzothiazole).

-

Coupling Partner: 4-Bromoanisole.

Setup Workflow (Graphviz)

Figure 2: Operational workflow for setting up the moisture-sensitive C-H activation reaction.

Step-by-Step Procedure

Step 1: Catalyst & Base Preparation

-

In a 20 mL oven-dried crimp-cap vial (or Schlenk tube) equipped with a magnetic stir bar, add:

- (4.5 mg, 0.02 mmol, 2 mol%)

- (10.5 mg, 0.04 mmol, 4 mol%) [Note: Ligand choice depends on substrate]

- (276 mg, 2.0 mmol, 2.0 equiv)

-

Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3 times).

Step 2: Solvent & Substrate Addition 3. Via syringe, add Anhydrous Toluene (2.0 mL). 4. Add DMPU (0.5 mL). [Critical: Maintain a 4:1 Toluene:DMPU ratio] 5. Add the Aryl Bromide (1.0 mmol, 1.0 equiv). 6. Add the C-H Substrate (e.g., Pentafluorobenzene) (1.5 mmol, 1.5 equiv). [Excess is used to drive kinetics]

Step 3: Reaction & Monitoring 7. Place the vial in a pre-heated aluminum heating block at 110°C . 8. Stir vigorously (1000 RPM). High stirring is crucial for heterogeneous base reactions. 9. Visual Check: The reaction should turn from yellow/orange to a dark red/brown homogeneous solution.

- If black precipitate forms immediately: Oxygen ingress occurred. Abort.

- Monitor by GC-MS or TLC at 4 hours and 12 hours.

Step 4: Work-up

11. Cool to room temperature.

12. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite/Silica to remove inorganic salts and Pd residue.

13. Wash the filtrate with Water (3 x 10 mL) to remove DMPU. [Note: DMPU is water-soluble; thorough washing is required to prevent it from streaking on columns.]

14. Dry over

Part 5: Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| Pd Black Formation | Catalyst decomposition due to lack of stabilization or | Increase DMPU ratio to 30%. Ensure strict Argon atmosphere. Add 10 mol% Pivalic Acid (PivOH) as a co-catalyst (CMD shuttle). |

| Low Conversion | Base insolubility or low temperature. | Switch base to |

| DMPU in NMR | Incomplete aqueous workup. | DMPU has distinct signals (Me at ~2.7 ppm). Wash organic layer with 1M HCl (if product is acid stable) or brine (5x). |

| Regioselectivity Issues | C-H activation occurring at wrong site. | DMPU is non-innocent; it increases the "nakedness" of the base. Switch to a less polar solvent (pure Xylene) or use a sterically bulky carboxylate ligand. |

Part 6: Safety & Handling

-

DMPU vs. HMPA: While DMPU is not a potent carcinogen like HMPA, it is a suspected teratogen and reproductive toxin.

-

PPE: Always wear nitrile gloves, lab coat, and safety glasses.

-

Ventilation: Handle all open containers of DMPU in a fume hood.

-

Waste: Dispose of DMPU-containing aqueous waste in the appropriate solvent waste stream (do not pour down the drain).

References

- DMPU as a Substitute for HMPA: Title: "1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a Substitute for Hexamethylphosphoramide (HMPA)" Source:Chimia1985, 39, 147.

-

C-H Arylation Mechanism (CMD)

- Title: "Concerted Metalation-Deprotonation (CMD)

- Source:Chem. Rev.2011, 111, 1315.

-

URL:[Link]

-

DMPU in Pd-Catalyzed Arylation of Polyfluoroarenes

- Title: "Palladium-Catalyzed Direct Arylation of Pentafluorobenzene with Aryl Halides"

- Source:J. Am. Chem. Soc.2006, 128, 581. (Foundational work by Fagnou utilizing polar additives).

-

URL:[Link]

-

Role of Additives in C-H Activation

- Safety Data (DMPU)

Sources

The Role of N,N'-Dimethylpropyleneurea (DMPU) in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: Re-evaluating Solvent Selection in Modern Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical development, the choice of solvent is a critical parameter that can profoundly influence reaction efficiency, product purity, and the overall safety and sustainability of a synthetic route. For decades, polar aprotic solvents like dimethylformamide (DMF) and the highly effective but carcinogenic hexamethylphosphoramide (HMPA) have been mainstays in the synthesis of complex organic molecules.[1][2] However, increasing regulatory scrutiny and a growing emphasis on green chemistry have necessitated the adoption of safer, yet equally potent, alternatives.[1][3]

Enter N,N'-Dimethylpropyleneurea (DMPU), a cyclic urea that has emerged as a superior polar aprotic solvent for a wide array of challenging chemical transformations.[4][5] With a high boiling point, excellent solvating power for both organic and inorganic compounds, and a significantly more favorable safety profile compared to its predecessors, DMPU is an invaluable tool for researchers and drug development professionals.[1][6][7] Its ability to stabilize transition states and reactive intermediates often leads to enhanced reaction rates and yields, particularly in nucleophilic substitution reactions.[3][4]

This guide provides an in-depth exploration of DMPU's application in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic rationale for its use, present detailed, field-proven protocols, and offer insights to empower chemists to leverage the full potential of this versatile solvent.

Physicochemical Properties of DMPU: A Comparative Overview

The efficacy of DMPU stems from its unique combination of physical and chemical properties. A comparison with other common polar aprotic solvents highlights its advantages:

| Property | DMPU | HMPA | DMF |

| CAS Number | 7226-23-5 | 680-31-9 | 68-12-2 |

| Molecular Weight | 128.17 g/mol | 179.20 g/mol | 73.09 g/mol |

| Boiling Point | 246 °C | 232 °C | 153 °C |

| Melting Point | -20 °C | 7 °C | -61 °C |

| Density | 1.06 g/mL | 1.03 g/mL | 0.944 g/mL |

| Flash Point | 121 °C | 105 °C | 58 °C |

| Toxicity | Lower toxicity, not classified as a carcinogen[1] | Carcinogenic[1] | Hepatotoxic, reproductive hazard |

| Miscibility | Miscible with water and most organic solvents[5] | Miscible with water and polar organic solvents | Miscible with water and most organic solvents |

Application I: N-Alkylation of Chiral Amines for the Synthesis of Enantiomerically Pure Intermediates

The synthesis of enantiomerically pure amines is a cornerstone of medicinal chemistry, as the chirality of a drug molecule is often intrinsically linked to its pharmacological activity. The monoalkylation of chiral primary amines can be challenging due to the potential for overalkylation and racemization. DMPU has proven to be an excellent solvent for these transformations, promoting high yields and preserving stereochemical integrity.[6]

Scientific Rationale

DMPU's high polarity and aprotic nature effectively solvate the cationic species involved in the transition state of nucleophilic substitution reactions, thereby accelerating the desired N-alkylation. Its ability to disrupt the aggregation of organolithium reagents, when used as bases, can also enhance reactivity. Furthermore, the use of DMPU can lead to cleaner reactions with fewer byproducts compared to other solvents.

Experimental Protocol: Monoalkylation of (R)-1-Phenylethylamine

This protocol describes the N-benzylation of (R)-1-phenylethylamine, a common precursor for chiral ligands and pharmaceutical building blocks.

Materials:

-

(R)-1-Phenylethylamine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N'-Dimethylpropyleneurea (DMPU), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (R)-1-phenylethylamine (1.0 eq) in anhydrous DMPU (0.2 M), add anhydrous potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl bromide (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-(R)-1-phenylethylamine.

Data Presentation: N-Alkylation of (R)-1-Phenylethylamine with Various Alkyl Halides

| Alkyl Halide | Product | Yield (%) |

| Benzyl bromide | N-benzyl-(R)-1-phenylethylamine | >90% |

| Isopropyl iodide | N-isopropyl-(R)-1-phenylethylamine | ~85% |

| 2-(Biphenylyl)methyl chloride | N-(2-biphenylyl)methyl-(R)-1-phenylethylamine | ~88% |

Yields are approximate and may vary based on reaction scale and purification.

Workflow Diagram: N-Alkylation of a Chiral Amine

Caption: Workflow for the N-alkylation of a chiral primary amine using DMPU as a solvent.

Application II: Synthesis of Pyrazole Derivatives

Pyrazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a common method for pyrazole synthesis, and DMPU can serve as an effective solvent for this transformation.[3]

Scientific Rationale

DMPU's high boiling point allows for conducting these reactions at elevated temperatures if required, although many proceed at room temperature. Its excellent solvating ability for both the diketone and hydrazine starting materials ensures a homogeneous reaction mixture, leading to efficient cyclization. Furthermore, the addition of an acid catalyst, such as HCl, in DMPU can accelerate the dehydration steps, leading to higher yields in shorter reaction times.[3]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol details the synthesis of a pyrazole derivative from a 1,3-diketone and phenylhydrazine.

Materials:

-

1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)

-

Phenylhydrazine hydrochloride

-

N,N'-Dimethylpropyleneurea (DMPU)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in DMPU (0.5 M).

-

To this solution, add a catalytic amount of concentrated HCl (e.g., 2-3 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Data Presentation: Synthesis of Various Pyrazole Derivatives

| 1,3-Diketone | Hydrazine | Product | Yield (%) |

| 1-Phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-methyl-1H-pyrazole | ~92% |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole | ~85% |

| Dibenzoylmethane | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | ~95% |

Yields are approximate and may vary based on reaction scale and purification.

Reaction Scheme: Pyrazole Synthesis

Caption: General reaction scheme for the synthesis of pyrazole derivatives in DMPU.

Safety and Handling of DMPU

While DMPU is considered a safer alternative to HMPA, it is still a chemical that requires proper handling.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling DMPU.[8][9]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]

-

Storage: Store DMPU in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of DMPU and its waste according to local regulations. It is recommended to treat residues with hydrochloric acid before disposal.

Conclusion

N,N'-Dimethylpropyleneurea (DMPU) stands out as a highly effective and safer polar aprotic solvent for a multitude of applications in pharmaceutical intermediate synthesis. Its unique solvating properties, high thermal stability, and reduced toxicity make it an excellent replacement for carcinogenic solvents like HMPA.[1][2] The protocols detailed in this guide for N-alkylation and pyrazole synthesis demonstrate the practical utility of DMPU in achieving high yields and purity for crucial pharmaceutical building blocks. By understanding the rationale behind its application and adhering to safe handling practices, researchers and drug development professionals can confidently integrate DMPU into their synthetic workflows, paving the way for more efficient, safer, and greener pharmaceutical manufacturing.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). N,N'-Dimethylpropylene Urea: A Superior Solvent for Challenging Chemical Reactions.

- Gosselin, F., et al. (Date not available).

- Juaristi, E., Murer, P., & Seebach, D. (1993, January). Use of N,N′-Dimethylpropyleneurea (DMPU) as Solvent in the Efficient Preparation of Enantiomerically Pure Secondary Amines.

- BenchChem. (2025). A Safer Alternative in the Lab: A Comparative Guide to HMPA and its Replacement, DMPU.

- Grokipedia.

- ChemicalBook. (2019, November 14). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(DMPU): a better space-demanding solvent.

- Watson Noke Scientific. (2013, October 23). DMPU CAS 7226-23-5.

- Shandong Aosen New Material Technology Co., Ltd. (2025, January 3).

- Sigma-Aldrich. (Date not available). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.

- Cole-Parmer. (2005, October 3).

- Alkyl Amines Chemicals Limited. (Date not available). DIMETHYLPROPYLENEUREA(DMPU).

- (1990, December). Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis. J Chem Ecol.

- Seebach, D., et al. (Date not available). N,N'-DIMETHYLPROPYLENEUREA.

- Fisher Scientific. (2010, June 28). SAFETY DATA SHEET - Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates [organic-chemistry.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cobalt-Catalyzed Alkylation of Drug-Like Molecules and Pharmaceuticals Using Heterocyclic Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orientjchem.org [orientjchem.org]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of DMPU-Containing Reaction Mixtures

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common yet challenging aspect of organic synthesis: the separation of N,N'-Dimethylpropyleneurea (DMPU) from reaction products using column chromatography. As a high-boiling, polar aprotic solvent, DMPU is an excellent substitute for the more hazardous HMPA, but its removal requires careful consideration.[1][2][3] This guide is structured to provide practical, field-proven insights to streamline your purification workflows.

Understanding the Challenge: The Physicochemical Properties of DMPU

N,N'-Dimethylpropyleneurea (DMPU) is a cyclic urea utilized as a polar, aprotic solvent in a variety of organic reactions.[2][4] Its physical properties are key to understanding the challenges in its removal:

| Property | Value | Significance for Purification |

| Molecular Formula | C₆H₁₂N₂O | |

| Molecular Weight | 128.17 g/mol | |